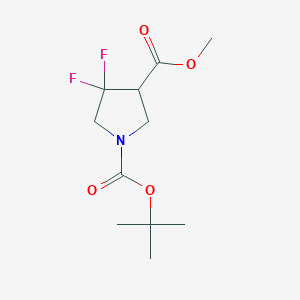

1-tert-Butyl 3-methyl 4,4-difluoropyrrolidine-1,3-dicarboxylate

Description

1-tert-Butyl 3-methyl 4,4-difluoropyrrolidine-1,3-dicarboxylate is a fluorinated pyrrolidine derivative characterized by a bicyclic ester structure. The compound features a tert-butyl carbamate group at position 1 and a methyl ester at position 3 of the pyrrolidine ring, with two fluorine atoms at the 4,4-positions. This substitution pattern introduces significant steric and electronic effects, making it a valuable intermediate in medicinal chemistry for modulating drug solubility, stability, and bioactivity .

Properties

IUPAC Name |

1-O-tert-butyl 3-O-methyl 4,4-difluoropyrrolidine-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(16)14-5-7(8(15)17-4)11(12,13)6-14/h7H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGUPYPRHBKGESK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)(F)F)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-tert-Butyl 3-methyl 4,4-difluoropyrrolidine-1,3-dicarboxylate (CAS No. 1780714-55-7) is a compound that has garnered attention in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 293.29 g/mol. The compound features a pyrrolidine ring with tert-butyl and methyl groups along with two difluoromethyl substituents, which significantly enhance its biological activity and stability.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The difluoromethyl groups improve binding affinity through hydrogen bonding and hydrophobic interactions, making it effective as an inhibitor in various biochemical assays. Studies have indicated that the compound may modulate enzymatic activities by selectively binding to target sites.

Biological Activity Overview

Research has shown that this compound exhibits the following biological activities:

- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes, potentially impacting metabolic pathways.

- Receptor Modulation : It may influence receptor activity, leading to altered physiological responses.

- Selectivity and Potency : Its unique structural features contribute to its selectivity for certain biological targets, enhancing its potency compared to structurally similar compounds.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful. Below is a summary table highlighting key features:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Benzyl 2-methyl 4,4-difluoropyrrolidine-1,2-dicarboxylate | Structure | Contains a benzyl group; different steric effects |

| (S)-1-tert-Butyl-2-methyl-4,4-difluoropyrrolidine-1,2-dicarboxylate | Structure | Enantiomeric form; may exhibit different biological properties |

| 1-tert-butyl 2-Methyl 2-ethyl-4,4-difluoropyrrolidine-1,2-dicarboxylate | Structure | Features ethyl substitution; affects reactivity and selectivity |

The presence of difluoromethyl groups in these compounds enhances metabolic stability and biological activity compared to others lacking such substitutions.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives of pyrrolidine compounds. For instance:

- Inhibitory Effects on Enzymes : Research demonstrated that derivatives similar to 1-tert-butyl 3-methyl 4,4-difluoropyrrolidine exhibited significant inhibitory effects on enzymes involved in metabolic pathways related to drug metabolism.

- Toxicity Assessments : Toxicological evaluations indicated that while some derivatives showed promising biological activity, they also required careful assessment for potential toxicity in mammalian systems. For example, studies on related compounds revealed mild behavioral effects at high doses without significant structural damage to vital organs .

Scientific Research Applications

1-tert-Butyl 3-methyl 4,4-difluoropyrrolidine-1,3-dicarboxylate is a chemical compound with a unique pyrrolidine structure that includes a tert-butyl group, a methyl group, and two difluoromethyl substituents. It has a molecular formula of and a molecular weight of approximately 293.29 g/mol. The presence of difluoromethyl groups enhances its biological activity and stability, making it an interesting candidate for various research applications.

Potential Applications

This compound has garnered attention for its potential applications in:

- Organic synthesis

- Medicinal chemistry

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The difluoromethyl group enhances binding affinity through hydrogen bonding and hydrophobic interactions. This compound has shown potential as an inhibitor in biochemical assays, making it valuable for studies involving enzyme interactions and receptor modulation. Its unique structural features may contribute to its selectivity and potency in biological systems.

Studies on the interactions of this compound with biological targets reveal its mechanism of action involves binding to specific enzymes or receptors. The difluoro substituents enhance the compound's affinity for these targets, potentially leading to inhibition or modulation of enzymatic activity. Research continues to explore the detailed pathways and effects of this compound in biological systems.

Structural Similarity and Uniqueness

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A. Positional Isomers

1-tert-Butyl 2-methyl 4,4-difluoropyrrolidine-1,2-dicarboxylate (QC-8571) :

This positional isomer (1,2-dicarboxylate vs. 1,3-dicarboxylate) shares the same 4,4-difluoro substitution but differs in ester group placement. The 1,2-configuration may alter ring conformation and reactivity, impacting its utility in asymmetric synthesis .1-tert-Butyl 3-methyl pyrrolidine-1,3-dicarboxylate (AST2699) :

Lacks fluorine substituents, resulting in reduced electronegativity and lipophilicity. Widely used as a Boc-protected intermediate in peptide synthesis .

B. Fluorinated Analogues

1-tert-Butyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate (QE-9728) :

A piperidine-based analogue with 5,5-difluoro substitution. The six-membered ring confers greater conformational flexibility compared to the pyrrolidine core, influencing binding affinity in receptor-targeted drug design .1-tert-Butyl 3-methyl 3-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate :

Features a trifluoromethyl group at position 3 instead of methyl, enhancing electron-withdrawing effects and metabolic stability.

Physicochemical Properties

*Estimated based on structural similarity to .

Key Differentiators

- Fluorine vs.

- Ring Size : Piperidine analogues (e.g., QE-9728) offer distinct conformational profiles, favoring applications in CNS drug delivery due to improved blood-brain barrier penetration .

Preparation Methods

Reaction Conditions and Optimization

- Substrate : Methyl 4-oxopyrrolidine-3-carboxylate hydrochloride is widely used as the starting material.

- Reagents : Boc₂O (1.2–1.5 eq) in dichloromethane (DCM) or tetrahydrofuran (THF), with triethylamine (TEA, 2.0–3.0 eq) as a base.

- Temperature : 0°C to room temperature (RT), with reaction times of 12–24 hours.

- Yield : 85–92% after purification via flash chromatography (hexanes/ethyl acetate).

Mechanistic Insight : The Boc group installs at the less sterically hindered nitrogen, forming 1-tert-butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate as the major product.

Esterification and Final Product Isolation

The methyl ester group is introduced via esterification of the intermediate carboxylic acid.

Methyl Ester Formation

Racemization Mitigation

- Low-Temperature Deprotection : TFA in DCM at 0°C minimizes acid-catalyzed racemization.

- Chiral HPLC : Resolves enantiomers using cellulose-based columns (Chiralpak IC or AD-H).

Comparative Analysis of Synthetic Routes

| Method | Fluorinating Agent | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| DAST Fluorination | DAST | DCM | −78 to RT | 60–75 | 90–95 |

| Deoxo-Fluor® Fluorination | Deoxo-Fluor® | THF | 0–25 | 70–80 | 95–98 |

| Ru(VIII)-Catalyzed Oxidation | RuCl₃ | EtOAc/H₂O | 25 | 65–70 | 85–90 |

Key Observations :

- DAST offers cost-effectiveness but requires stringent moisture control.

- Deoxo-Fluor® provides higher reproducibility for industrial-scale synthesis.

- Ru(VIII)-based methods are less common due to catalyst cost and handling complexities.

Industrial-Scale Production Considerations

Process Optimization

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-tert-butyl 3-methyl 4,4-difluoropyrrolidine-1,3-dicarboxylate, and what critical parameters influence yield?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving tert-butyl and methyl esterification, fluorination, and cyclization. Key parameters include:

- Temperature control : Low temperatures (0–20°C) during fluorination steps minimize side reactions .

- Catalyst selection : Use of NaH or Cs₂CO₃ for deprotonation ensures efficient coupling .

- Solvent choice : Dimethylformamide (DMF) or dichloromethane (DCM) optimizes solubility and reactivity .

- Yield optimization : Stepwise purification (e.g., column chromatography) improves final purity (>95%) .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR identifies stereochemistry and substituent positions (e.g., tert-butyl and methyl groups) .

- IR spectroscopy : Confirms carbonyl (C=O) and fluorinated (C-F) functional groups via absorption bands at ~1700 cm⁻¹ and ~1100 cm⁻¹, respectively .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., calculated vs. observed m/z) and fragmentation patterns .

Q. How should researchers handle safety concerns during synthesis and handling?

- Methodological Answer :

- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis of ester groups .

- Handling : Use fume hoods and personal protective equipment (PPE) to avoid inhalation/contact, as fluorinated compounds may release toxic HF under thermal stress .

- Emergency protocols : Follow P201–P210 guidelines (e.g., avoid ignition sources, seek medical aid with container labels) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Methodological Answer :

- DFT calculations : Model transition states to predict regioselectivity in fluorination or ester hydrolysis .

- Molecular dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMF vs. THF) to optimize catalytic conditions .

- Software tools : Use Gaussian or ORCA for energy minimization and charge distribution analysis .

Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting patterns vs. X-ray crystallography)?

- Methodological Answer :

- Cross-validation : Compare NMR data with X-ray structures (e.g., Acta Crystallographica reports) to confirm stereochemistry .

- Variable-temperature NMR : Detect dynamic processes (e.g., ring puckering) that may obscure splitting patterns .

- Synchrotron XRD : High-resolution crystallography resolves ambiguities in fluorine positioning .

Q. How does the tert-butyl group influence the compound’s stability under oxidative conditions?

- Methodological Answer :

- Thermogravimetric analysis (TGA) : Measure decomposition temperatures to assess thermal stability .

- Accelerated oxidation studies : Expose the compound to O₂ or H₂O₂ and monitor degradation via HPLC-MS .

- Steric effects : The bulky tert-butyl group reduces accessibility to reactive sites, delaying oxidation .

Q. What methodologies quantify fluorinated byproducts during synthesis?

- Methodological Answer :

- 19F NMR : Track fluorine-containing intermediates with ppm-specific shifts .

- Ion chromatography (IC) : Detect fluoride ions (F⁻) released during hydrolysis .

- GC-MS : Identify volatile fluorinated side products (e.g., HF or CF₃ derivatives) .

Experimental Design and Data Analysis

Q. How to design a kinetic study for ester hydrolysis in this compound?

- Methodological Answer :

- pH-dependent assays : Monitor hydrolysis rates under acidic (HCl) or basic (NaOH) conditions via UV-Vis at 240 nm (ester C=O absorption) .

- Pseudo-first-order kinetics : Use excess nucleophile (e.g., H₂O) and fit data to ln([A]₀/[A]) = kt .

- Activation energy : Calculate via Arrhenius equation using rate constants at 25–60°C .

Q. What statistical approaches are suitable for analyzing variability in synthetic yields?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial design to test temperature, solvent, and catalyst interactions .

- ANOVA : Identify significant factors (e.g., p < 0.05) affecting yield .

- Response surface methodology (RSM) : Optimize conditions for maximum yield .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.